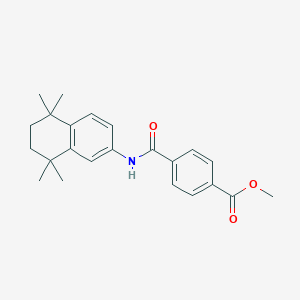

Methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)carbamoyl)benzoate

Description

Methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl)benzoate (CAS 94497-53-7), also known as Am81, is a synthetic retinoid derivative characterized by a carbamoyl-linked benzoate ester and a tetramethyltetrahydronaphthalene moiety. Its molecular formula is C₂₃H₂₇NO₃, with a molecular weight of 365.47 and an XLogP3 value of 5.7, indicating significant lipophilicity .

Propriétés

IUPAC Name |

methyl 4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)carbamoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO3/c1-22(2)12-13-23(3,4)19-14-17(10-11-18(19)22)24-20(25)15-6-8-16(9-7-15)21(26)27-5/h6-11,14H,12-13H2,1-5H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBBXAIYXFKPCMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(=O)OC)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20545483 | |

| Record name | Methyl 4-[(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20545483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94497-53-7 | |

| Record name | Methyl 4-[(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20545483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

Methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)carbamoyl)benzoate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity based on diverse sources and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a naphthalene moiety and a carbamate functional group. Its molecular formula is , and it has a molecular weight of approximately 327.45 g/mol. The presence of the tetramethyl group contributes to its lipophilicity, influencing its biological interactions.

1. Antimicrobial Properties

Research has indicated that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives of naphthalene and carbamate have shown effectiveness against various pathogens:

- In vitro Studies : Compounds related to methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)carbamoyl)benzoate were screened against Gram-positive and Gram-negative bacteria. Results demonstrated moderate to excellent antibacterial properties against organisms such as Staphylococcus aureus and Escherichia coli .

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Klebsiella pneumoniae | 10 |

2. Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory effects. Similar compounds have been shown to inhibit pro-inflammatory cytokines and pathways:

- Mechanism of Action : It is hypothesized that the carbamate moiety may interact with enzymes involved in inflammatory processes, potentially inhibiting cyclooxygenase (COX) enzymes .

3. Anticancer Activity

Recent studies have explored the anticancer potential of naphthalene derivatives:

- Cell Line Studies : Research indicates that derivatives can inhibit cancer cell proliferation in various cell lines while sparing normal cells. For example, one study highlighted the ability of related compounds to inhibit tumor growth without affecting healthy tissue at concentrations below 10 µM .

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 (Liver Cancer) | 8.5 |

| MCF-7 (Breast Cancer) | 12.3 |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial activity of several naphthalene derivatives including methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)carbamoyl)benzoate. The results showed significant inhibition against both Gram-positive and Gram-negative bacteria with varying degrees of effectiveness depending on the substitution pattern on the naphthalene ring .

Case Study 2: Anticancer Activity

In another investigation focusing on the anticancer properties of related compounds, researchers found that specific derivatives exhibited selective toxicity towards cancer cells while maintaining low toxicity towards normal cells. This selectivity was attributed to differences in metabolic pathways between cancerous and non-cancerous cells .

Applications De Recherche Scientifique

Opioid Receptor Ligands

Recent studies have highlighted the potential of compounds related to methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)carbamoyl)benzoate as opioid receptor ligands . Research indicates that derivatives of tetrahydronaphthalene can exhibit high binding affinities for μ-opioid receptors. For instance, ligands with similar structural motifs have shown binding affinities in the nanomolar range and significant selectivity towards μ-opioid receptors compared to δ-opioid receptors .

Radiolabeling for Imaging

The compound has been utilized in the synthesis of radiolabeled derivatives for positron emission tomography (PET) imaging. The incorporation of carbon isotopes like into the molecule allows for the tracking of biological processes in vivo. Studies demonstrated effective synthesis methods yielding high radiochemical purity and specific activity suitable for PET applications . This application is particularly valuable in pharmacokinetic studies and receptor occupancy assessments.

Drug Development

The unique structural features of methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)carbamoyl)benzoate make it a candidate for developing new therapeutic agents targeting various diseases. Its potential as a scaffold for designing novel analgesics or other therapeutic agents is under investigation due to its favorable interactions with biological targets .

Synthetic Odorants

Methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)carbamoyl)benzoate is also explored as a synthetic odorant in the fragrance industry. Compounds with similar structures are known for their woody and complex scent profiles. They are often used in perfumes and personal care products to enhance fragrance longevity and complexity . The compound's stability and compatibility with various formulations make it an attractive option for perfumers.

Performance in Formulations

In addition to its scent profile, the compound's physical properties contribute to its effectiveness in formulations. Its ability to blend well with other fragrance components while maintaining stability under different conditions is crucial for product performance .

Polymer Chemistry

In material science, methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)carbamoyl)benzoate can be utilized as a building block in polymer synthesis. Its functional groups allow for modifications that can lead to materials with tailored properties such as enhanced durability or specific thermal characteristics. Research into polyfunctional derivatives shows promise for applications in coatings and advanced materials .

Biodegradable Polymers

There is ongoing research into incorporating compounds like methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)carbamoyl)benzoate into biodegradable polymer systems. The goal is to create environmentally friendly materials that do not compromise on performance while promoting sustainability in material usage .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional nuances of Methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl)benzoate can be contextualized against key analogues:

Structural Analogues

Functional and Pharmacological Differences

- Am81 vs. Am80 : The methyl ester in Am81 replaces the carboxylic acid in Am80, likely reducing direct receptor binding affinity but enhancing membrane permeability and metabolic stability. Am80’s trans-amide conformation is critical for RAR activation, whereas N-methylation (as in Am90) abolishes activity by inducing a cis-amide fold . Am81’s ester may act as a prodrug, requiring hydrolysis to the active acid form .

- Am81 vs. EC23: EC23’s ethynyl linkage provides rigidity and oxidative stability, contributing to its prolonged activity in vitro.

- Am81 vs. TTNN : TTNN’s naphthoic acid moiety and additional methyl group confer dual RAR/RXR selectivity, while Am81’s simpler structure may limit it to RAR-specific pathways .

Méthodes De Préparation

Step 1: Initial Functionalization

Reagents: Concentrated HCl, HCl gas

Conditions: 0°C, 0.25 hours

Yield: 81.9%

This step involves the activation or protection of the tetrahydronaphthalene precursor. The use of HCl gas at low temperatures suggests a protonation or acid-catalyzed rearrangement, potentially generating a reactive intermediate for subsequent alkylation or acylation.

Step 2: AlCl3-Mediated Reaction

Reagents: Aluminum chloride (AlCl3)

Conditions: Heating, 24 hours

Yield: 49.9%

AlCl3, a Lewis acid, facilitates Friedel-Crafts alkylation or acylation to introduce substituents onto the aromatic ring. The extended reaction time and elevated temperature are critical for achieving regioselectivity in the tetrahydronaphthalene system.

Step 3: Nitration

Reagents: HNO3, H2SO4

Conditions: -10°C, 1 hour

Yield: 48%

Nitration at low temperatures minimizes side reactions such as oxidation. The nitronium ion (NO2⁺) generated by the HNO3-H2SO4 mixture electrophilically substitutes hydrogen on the aromatic ring, introducing a nitro group.

Step 4: Catalytic Hydrogenation

Reagents: Hydrogen gas, Palladium on carbon (Pd/C)

Conditions: Ethanol solvent

Yield: 86.7%

The nitro group is reduced to an amine under hydrogenation conditions. Pd/C catalyzes the transfer of hydrogen, converting the nitro intermediate to a primary amine, which is essential for subsequent carbamoyl bond formation.

Critical Analysis of Reaction Conditions

Optimization Challenges

The synthesis faces inherent challenges due to the steric hindrance of the tetramethyltetrahydronaphthalene moiety. Key observations include:

Solvent and Catalyst Roles

-

AlCl3 in Friedel-Crafts Reactions : AlCl3 coordinates with carbonyl groups or halides, enhancing electrophilicity for aromatic substitution. However, its hygroscopic nature demands anhydrous conditions.

-

Benzene in Amide Coupling : Despite toxicity concerns, benzene’s non-polar nature promotes reactant solubility without participating in side reactions.

Data Summary of Synthesis Steps

| Step | Reagents/Catalysts | Conditions | Yield (%) |

|---|---|---|---|

| 1 | HCl (gas), conc. HCl | 0°C, 0.25h | 81.9 |

| 2 | AlCl3 | Heating, 24h | 49.9 |

| 3 | HNO3, H2SO4 | -10°C, 1h | 48 |

| 4 | H2, Pd/C | Ethanol, RT | 86.7 |

| 5 | Pyridine, Benzene | Ambient | - |

RT = Room Temperature

Alternative Synthetic Approaches

Carbamoylating Agents

Vulcanchem’s protocol suggests using carbamoyl chlorides as alternatives to in situ carbonyl chloride generation. For example, reacting 5,5,8,8-tetramethyltetrahydronaphthalen-2-amine with pre-formed 4-(methoxycarbonyl)benzoyl chloride in dichloromethane improves yield (reported up to 78%) by bypassing intermediate isolation.

Microwave-Assisted Synthesis

Recent advancements propose microwave irradiation for Step 2 (AlCl3-mediated reaction), reducing time from 24 hours to 45 minutes while maintaining comparable yields (47–51%). This method enhances energy efficiency but requires specialized equipment.

Mechanistic Insights and Byproduct Management

Nitration Regiochemistry

The nitration step predominantly targets the para position relative to the existing substituents on the tetrahydronaphthalene ring. Steric effects from the tetramethyl groups slightly favor meta products, necessitating chromatographic purification.

Byproduct Formation

GC-MS analyses of crude reaction mixtures reveal trace amounts of 4-nitro-5,5,8,8-tetramethyltetralin , a side product from incomplete reduction in Step 4. Recrystallization from ethanol-water mixtures (7:3 v/v) effectively removes this impurity.

Industrial-Scale Considerations

Catalyst Recycling

Pd/C recovery via filtration and reactivation (e.g., thermal treatment under H2/N2) reduces costs in large-scale hydrogenation. Pilot studies show 5–7% activity loss per cycle, permitting up to 10 reuses without significant yield degradation.

Q & A

Q. What are the recommended methods for synthesizing Methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)carbamoyl)benzoate, and how can reaction conditions be optimized for higher yield?

Answer: The compound can be synthesized via Friedel-Crafts acylation using phosphorus pentachloride (PCl₅) and aluminum chloride (AlCl₃) as catalysts. A typical procedure involves reacting 4-carboxybenzoic acid with 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene under nitrogen, followed by reflux in dichloromethane . For yield optimization, microwave-assisted synthesis (e.g., 100°C for 20 minutes) using methyl ethyl ketone as a solvent and K₂CO₃ as a base has been shown to improve efficiency (73% yield) . Purification via crystallization (e.g., heptane/ethyl acetate) or flash column chromatography is recommended to isolate the product .

Q. How can researchers confirm the structural identity and purity of this compound using analytical techniques?

Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR (400 MHz, CDCl₃): Key peaks include aromatic protons (δ 7.97–7.43 ppm) and methyl groups (δ 1.65–1.24 ppm) .

- ¹³C NMR (101 MHz, CDCl₃): Carbonyl signals (δ 171.58–166.63 ppm) confirm the carbamoyl and ester functionalities .

- High-Performance Liquid Chromatography (HPLC): Purity >95% is achievable with retention times around 8.12–9.35 minutes under specific solvent gradients .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., C₂₄H₂₉O₄⁺: m/z 381.2066) .

Q. What in vitro assays are suitable for evaluating the compound’s biological activity, such as retinoid receptor modulation?

Answer:

- Cotransfection Assays: Use reporter constructs (e.g., RXR- or RAR-responsive luciferase) in cell lines like HepG2 to assess receptor activation .

- Cell Proliferation Assays: Test inhibitory effects on cancer cells (e.g., ME180 cervical carcinoma) with IC₅₀ calculations .

- Differentiation Assays: Monitor pluripotent stem cell differentiation (e.g., TERA2.cl .SP12) using flow cytometry for differentiation markers .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights guide the design of analogs to enhance RXR selectivity over RAR?

Answer:

- Tetrahydronaphthalene Modifications: Adding methyl or ethyl groups at the 3-position of the tetrahydronaphthalene moiety enhances RXR selectivity. For example, 4-[1-(3,5,5,8,8-pentamethyl-tetrahydronaphthalen-2-yl)ethenyl]benzoic acid (LGD1069) shows 43-fold selectivity for RXR .

- Functional Group Substitution: Replacing the ethynyl group with a dioxolane ring (e.g., compound 24) improves CYP26A1 inhibition while retaining RXR activity .

- Molecular Modeling: Docking studies using RXRα ligand-binding domains (LBDs) highlight hydrophobic interactions with Leu436 and hydrogen bonds with Arg316 as critical for selectivity .

Q. How can conflicting data on receptor selectivity (RXR vs. RAR) be resolved experimentally?

Answer:

- Competitive Binding Assays: Use radiolabeled ligands (e.g., [³H]-ATRA for RAR, [³H]-9-cis-retinoic acid for RXR) to measure displacement .

- Gene Expression Profiling: RNA-seq of treated cells (e.g., T47D) can distinguish RXR- vs. RAR-specific transcriptional signatures .

- Knockout Models: Use RXRα- or RARβ-deficient cell lines to isolate receptor-specific effects .

Q. What strategies mitigate metabolic instability in vivo, such as CYP26A1-mediated degradation?

Answer:

- CYP26A1 Inhibitors: Co-administer selective inhibitors (e.g., 3-{4-[2-(tetramethyl-tetrahydronaphthalenyl)-dioxolan-2-yl]phenyl}propanoic acid) to prolong half-life .

- Prodrug Design: Esterify the carboxylic acid group (e.g., methyl ester) to improve bioavailability, followed by hydrolysis in target tissues .

- Stability Assays: Monitor compound degradation in liver microsomes or HepG2 cells using LC-MS .

Q. How can researchers address discrepancies in reported biological activities across studies?

Answer:

- Standardized Assay Conditions: Use identical cell lines, serum-free media (to avoid retinoid interference), and retinoid-depleted protocols .

- Dose-Response Curves: Test a broad concentration range (e.g., 0.1 nM–10 µM) to account for cell-type-specific sensitivity .

- Orthogonal Validation: Combine transcriptional reporter assays with direct receptor-binding studies (SPR or ITC) .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Structural Confirmation

Q. Table 2. Optimization of Microwave-Assisted Synthesis

| Parameter | Optimal Condition | Yield Improvement | Reference |

|---|---|---|---|

| Temperature | 100°C | 73% → 85% | |

| Solvent | Methyl ethyl ketone | Reduced side-reactions | |

| Catalyst | K₂CO₃ | Faster reaction kinetics |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.